molecular formula C13H19NO2 B097458 Hexyl anthranilate CAS No. 18189-05-4

Hexyl anthranilate

Cat. No.: B097458
CAS No.: 18189-05-4
M. Wt: 221.29 g/mol
InChI Key: YMQOKTHPONOAKK-UHFFFAOYSA-N
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Description

Hexyl anthranilate is an organic compound that belongs to the class of anthranilates, which are esters of anthranilic acid. This compound is known for its pleasant aroma and is commonly used in the fragrance industry. It is also utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl anthranilate can be synthesized through the esterification of anthranilic acid with n-hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Hexyl anthranilate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted anthranilates depending on the nucleophile used.

Scientific Research Applications

Hexyl anthranilate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexyl anthranilate involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate: Known for its grape-like aroma and used in flavoring and fragrance industries.

    Ethyl anthranilate: Used in the production of perfumes and as a flavoring agent.

    Butyl anthranilate: Utilized in the fragrance industry for its pleasant scent.

Uniqueness

Hexyl anthranilate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to other anthranilates results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and chemical industries.

Properties

IUPAC Name

hexyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQOKTHPONOAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066335
Record name Benzoic acid, 2-amino-, hexyl ester
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Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18189-05-4
Record name Hexyl 2-aminobenzoate
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Record name Hexyl anthranilate
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Record name n-Hexyl anthranilate
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Record name Benzoic acid, 2-amino-, hexyl ester
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Record name Hexyl anthranilate
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Record name HEXYL ANTHRANILATE
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